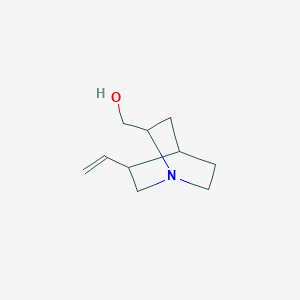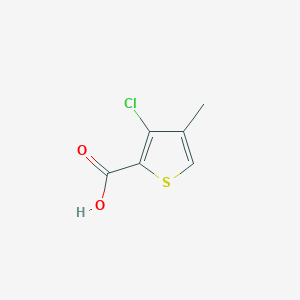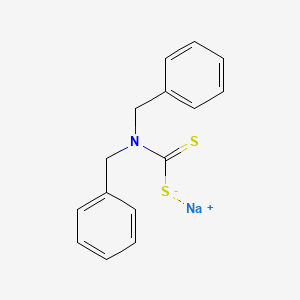![molecular formula C13H18O2Si B1587821 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene CAS No. 400608-30-2](/img/structure/B1587821.png)
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene
Overview
Description
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene is an organic compound with the molecular formula C13H18O2Si. It is also known by its synonyms, 3,5-Dimethoxy-1-(trimethylsilylethynyl)benzene and [(3,5-Dimethoxyphenyl)ethynyl]trimethylsilane . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzene ring substituted with two methoxy groups at the 3 and 5 positions.
Preparation Methods
The synthesis of 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxybenzene with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the coupling of the aryl halide with the terminal alkyne . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, copper iodide, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl and ethynyl groups. These groups can participate in reactions that modify the electronic and steric properties of the molecule, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or biological studies .
Comparison with Similar Compounds
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Ethynyl-3,5-dimethoxybenzene: Lacks the trimethylsilyl group, making it less bulky and potentially less stable.
2-Ethynyl-1,4-dimethylbenzene: Has different substitution patterns on the benzene ring, leading to different reactivity and applications.
1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties to the molecule.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-8-11(6-7-16(3,4)5)9-13(10-12)15-2/h8-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSBDARVIGVKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402183 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400608-30-2 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
